molecular formula C11H11N3O3 B1408401 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol CAS No. 1771123-34-2

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol

Cat. No.: B1408401
CAS No.: 1771123-34-2
M. Wt: 233.22 g/mol
InChI Key: LAYGSTNCNIPBJE-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is an organic compound characterized by the presence of a pyrazole ring substituted with a 4-nitrophenyl group and an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-3-ol
  • 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-5-ol
  • 1-[2-(4-Nitrophenyl)-methyl]-1H-pyrazol-4-ol

Comparison: 1-[2-(4-Nitrophenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-11-7-12-13(8-11)6-5-9-1-3-10(4-2-9)14(16)17/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYGSTNCNIPBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=C(C=N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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